5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide
Description
Overview of Spirocyclic Scaffolds in Chemical Research
Spirocyclic scaffolds are a unique class of molecular structures where two rings are connected through a single, shared carbon atom known as the spiro atom. This arrangement confers a distinct three-dimensionality upon the molecule, a feature of significant interest in chemical research, particularly in drug discovery. mdpi.combldpharm.com Unlike flat, aromatic systems, the rigid, non-planar geometry of spirocycles allows for a more precise spatial arrangement of functional groups, which can lead to improved interaction with biological targets like proteins and enzymes. nih.gov
The inherent rigidity of the spirocyclic core reduces the number of possible conformations a molecule can adopt. nih.gov This conformational constraint can be advantageous, as it may decrease the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity and biological activity. Furthermore, the incorporation of a spirocyclic motif can favorably modulate a compound's physicochemical properties, such as solubility and metabolic stability. bldpharm.com The increased fraction of sp3-hybridized carbon atoms in these scaffolds is often associated with a higher success rate in clinical development. bldpharm.com Natural products, which are a major source of inspiration for drug design, frequently feature spirocyclic motifs, underscoring their biological relevance. mdpi.com
Heterocyclic Spirocycles: Significance and Research Trajectory
The research trajectory for heterocyclic spirocycles is driven by their potential to serve as novel scaffolds for biologically active compounds. The combination of a rigid spirocyclic framework with the specific chemical properties of heteroatoms creates unique pharmacophores. For instance, the inclusion of nitrogen and sulfur atoms to form a cyclic sulfonamide (sultam) within a spirocyclic system results in a spirocyclic sultam. Such structures are of growing interest as they are considered sp3-enriched building blocks for drug discovery, offering novel substitution patterns that can mimic saturated nitrogen heterocyles like pyrrolidine (B122466). nih.govscilit.com
Specific Focus: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide
This compound is a specific heterocyclic spirocycle with a well-defined structure. Its systematic name provides a precise description of its atomic arrangement:
Spiro: Indicates the presence of a single shared carbon atom between two rings.
[2.4]: This notation specifies the number of carbon atoms in each ring, excluding the spiro atom itself. One ring has two carbons (forming a cyclopropane (B1198618) ring), and the other has four carbons (forming a five-membered ring).
heptane: Denotes a total of seven atoms in the two rings (2 + 4 + 1 spiro atom = 7).
5-Thia-6-aza: Specifies the identity and position of the heteroatoms. Following standard IUPAC numbering for spiro systems, the smaller ring is numbered first, followed by the spiro atom, and then the larger ring. The sulfur atom (thia) is at position 5, and the nitrogen atom (aza) is at position 6.
5,5-dioxide: Indicates that the sulfur atom at position 5 is oxidized, forming a sulfone group (SO2).
The resulting structure is a spiro-fused system comprising a cyclopropane ring and a five-membered saturated ring containing a sulfonamide functional group, also known as a γ-sultam.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉NO₂S |
| Molecular Weight | 147.20 g/mol |
| CAS Number | 2287289-73-8 |
The research interest in this compound and related thia-aza-spiro systems stems from the strategic combination of three distinct and valuable structural motifs: the spirocycle, the cyclopropane ring, and the sultam (cyclic sulfonamide) functional group.
The spirocyclic core provides the foundational three-dimensional architecture that is highly sought after in modern drug design for improving target engagement and pharmacokinetic properties. bldpharm.com
The cyclopropane ring is a small, strained ring that can impart unique conformational properties and metabolic stability to a molecule. Spiro-cyclopropyl motifs are found in various biologically active compounds and are used by medicinal chemists to explore novel chemical space. nih.govacs.org
The sultam functional group is a key component of this molecule's research appeal. Sultams are cyclic analogs of sulfonamides and are considered bioisosteres of lactams (cyclic amides), a common feature in many pharmaceuticals. nih.gov The sulfone group in a sultam has two oxygen atoms that can act as strong hydrogen bond acceptors, a property that can be more pronounced than in the corresponding lactam. nih.gov This functionality is present in several approved drugs with activities ranging from anti-inflammatory to anticonvulsant. wikipedia.org The development of synthetic methods for creating novel spirocyclic sultams is an active area of research, as these compounds are recognized as advanced, sp3-rich building blocks for discovering new therapeutic agents. nih.govthieme-connect.comresearchgate.net
In essence, this compound represents a scaffold that merges the 3D complexity and rigidity of a spiro-cyclopropane system with the proven pharmacophoric features of a sultam ring, making it and its derivatives attractive targets for synthesis and evaluation in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
5λ6-thia-6-azaspiro[2.4]heptane 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)4-5(1-2-5)3-6-9/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQVYXHNGVTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Analysis and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom in the molecule.
In the ¹H NMR spectrum, the protons on the cyclopropane (B1198618) ring are expected to appear at high field (low ppm values), typically in the range of δ 0.4–1.6 ppm, due to the ring's unique electronic structure. The protons on the five-membered heterocyclic ring would resonate further downfield. The diastereotopic methylene (B1212753) protons adjacent to the sulfone group and nitrogen atom would likely appear as distinct signals.
The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The spiro-carbon, being a quaternary center, would have a characteristic chemical shift. The carbons of the cyclopropane ring typically resonate at low chemical shift values (e.g., 10-30 ppm), while the carbons in the heterocyclic ring appear at higher values, influenced by the adjacent sulfur and nitrogen atoms. researchgate.net
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. wiley-vch.de Heteronuclear Multiple Bond Correlation (HMBC) can then be used to identify longer-range (2-3 bond) correlations, confirming the connectivity across the spirocyclic junction. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Cyclopropane CH₂ | 0.4 - 1.0 | 10 - 20 |
| Spiro C | --- | 25 - 40 |
| C-4 (CH₂) | 2.5 - 3.5 | 45 - 60 |
Note: These are predicted values based on analogous structures and may vary.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, which in turn allows for the unambiguous determination of its elemental formula. mdpi.commdpi.com Using a soft ionization technique like electrospray ionization (ESI), the molecule can be ionized without fragmentation, yielding a prominent molecular ion or a protonated molecular ion peak ([M+H]⁺). mdpi.com The high resolving power of the instrument allows for mass measurement with an accuracy of a few parts per million (ppm). This precision is sufficient to distinguish the compound's elemental formula from other potential formulas with the same nominal mass. mdpi.com
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₉NO₂S |
| Calculated Exact Mass ([M+H]⁺) | 148.0427 |
| Hypothetical Found Mass | 148.0425 |
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The most prominent and diagnostic feature in the IR spectrum of this compound is the sulfone (SO₂) group. This group gives rise to two strong and characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations. Other expected signals include C-H stretching vibrations for the alkane portions of the rings and a potential N-H stretching band if the nitrogen atom is unsubstituted.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) |
|---|---|---|
| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 |
| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 |
| N-H (amine) | Stretch | 3500 - 3300 |
Conformational Analysis of the Spiro[2.4]heptane Core
The spirocyclic nature of this compound imposes significant conformational rigidity on the molecule. mdpi.com The fusion of the three-membered and five-membered rings through a single carbon atom creates a unique and sterically demanding three-dimensional structure.
The spiro[2.4]heptane core is characterized by significant ring strain, primarily originating from the cyclopropane ring. wikipedia.org Ring strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds). libretexts.org
Five-Membered Ring: The five-membered heterocyclic ring has less angle strain than the cyclopropane ring. To minimize torsional strain that would arise in a planar conformation, it typically adopts a non-planar "envelope" or "twist" conformation. libretexts.org
Table 4: Comparison of Ring Strain in Parent Cycloalkanes
| Cycloalkane | Strain Energy (kcal/mol) | Primary Source of Strain |
|---|---|---|
| Cyclopropane | ~29 wikipedia.org | Angle Strain |
The presence of nitrogen and a sulfone group within the five-membered ring introduces further conformational constraints. researchgate.net The sulfone group is particularly influential due to its tetrahedral geometry and the steric bulk of its two oxygen atoms. researchgate.net These factors, combined with the electronic properties of the sulfur and nitrogen atoms, dictate the preferred puckering of the five-membered ring. The rigidity of the spiro junction fixes the spatial arrangement of substituents, which is a key feature in the design of biologically active molecules. mdpi.com The polar sulfone moiety can also engage in specific non-covalent interactions that further stabilize a particular conformation. researchgate.net The presence of heteroatoms and the sulfone group within the conformationally restricted spirocyclic system results in a well-defined three-dimensional structure with limited flexibility. researchgate.netmdpi.com
X-ray Crystallographic Studies
Solid-State Structural Determination
No crystallographic data for this compound has been found in the existing literature.
Elucidation of Absolute Configuration
Without experimental data from techniques such as anomalous dispersion X-ray crystallography, the absolute configuration of this chiral molecule remains undetermined.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations (e.g., DFT) for Geometry Optimization
No computational studies employing methods like DFT to determine the optimized geometry of this compound have been published.
Computational Prediction of Spectroscopic Parameters
There are no available reports on the computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound.
Conformational Landscape Mapping
A detailed mapping of the conformational landscape of this compound, which would identify its stable conformers and the energy barriers between them, has not been documented in the scientific literature.
Electronic Structure Analysis
A comprehensive analysis of the electronic structure of a molecule provides fundamental insights into its reactivity, stability, and intermolecular interaction potential. While specific experimental studies such as photoelectron spectroscopy or detailed computational analyses on this compound are not extensively available in published literature, its electronic properties can be thoroughly investigated using modern computational chemistry methods, most notably Density Functional Theory (DFT). Such analyses typically focus on the frontier molecular orbitals, charge distribution, and molecular electrostatic potential, which collectively define the molecule's electronic character.
Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity. irjweb.comresearchgate.net
For this compound, a DFT calculation would likely show that the HOMO is localized primarily on the nitrogen atom of the sultam ring and adjacent methylene groups, reflecting the lone pair of electrons on the nitrogen. The LUMO, conversely, is expected to be distributed around the electron-withdrawing sulfonyl group (-SO₂-), particularly on the sulfur and oxygen atoms. This distribution is characteristic of sulfonamides, where the sulfonyl group acts as a strong electron acceptor. researchgate.net
The intramolecular charge transfer from the amine moiety to the sulfonyl group is a key feature of the electronic structure. The energy of these orbitals and the resulting gap dictate the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 1: Representative Data from a Theoretical Frontier Orbital Analysis This table illustrates the typical output from a DFT calculation for molecules of this type. The values are representative and not from a specific study on this compound.
| Parameter | Description | Representative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.0 to 2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 8.5 to 9.5 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for intermolecular interactions. researchgate.netnih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
In this compound, the MEP would reveal a significant concentration of negative potential (typically colored red) around the two oxygen atoms of the sulfonyl group, making them primary sites for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.net A region of positive potential (typically colored blue) would be located around the hydrogen atom attached to the nitrogen (N-H), identifying it as a hydrogen bond donor site. researchgate.net The spirocyclic cyclopropane ring would exhibit a relatively neutral potential. This distribution of charge is crucial for understanding how the molecule interacts with biological targets or other reagents.
Atomic Charge Distribution and Natural Bond Orbital (NBO) Analysis
To quantify the electron distribution, computational methods are used to calculate partial atomic charges. Natural Bond Orbital (NBO) analysis is a particularly powerful technique that translates the complex molecular wavefunction into a chemically intuitive Lewis structure, providing information on charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. researchgate.net
For the title compound, NBO analysis would quantify the electron-withdrawing effect of the sulfonyl group. It would show a significant positive charge on the sulfur atom and negative charges on the oxygen atoms. The nitrogen atom would also carry a negative charge, though less pronounced than the oxygens, while its attached hydrogen would be positively charged. These charge distributions are a direct result of the differences in electronegativity and the resonance and inductive effects within the sultam ring. NBO analysis can also elucidate stereoelectronic effects, such as the anomeric interactions common in sulfonamides, which influence the conformation and stability of the S-N bond. researchgate.net
Table 2: Illustrative Natural Atomic Charges from a Theoretical NBO Analysis This table provides an example of the kind of charge distribution data obtained from NBO calculations. The values are for illustrative purposes.
| Atom | Description | Representative Natural Charge (e) |
|---|---|---|
| S | Sulfur atom in the sulfonyl group | +1.2 to +1.4 |
| O | Oxygen atoms in the sulfonyl group | -0.8 to -0.9 |
| N | Nitrogen atom in the sultam ring | -0.6 to -0.7 |
| H (on N) | Hydrogen atom on the nitrogen | +0.4 to +0.5 |
| C (spiro) | Spirocyclic carbon atom | -0.1 to 0.0 |
Reactivity and Mechanistic Investigations of 5 Thia 6 Azaspiro 2.4 Heptane 5,5 Dioxide
Chemical Transformations of the Spirocyclic Core
The spirocyclic core, defined by the fusion of a cyclopropane (B1198618) and a pyrrolidine (B122466) ring, is subject to reactions that can alter this fundamental structure through either ring-opening or ring-expansion mechanisms.
The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, although specific studies on 5-thia-6-azaspiro[2.4]heptane 5,5-dioxide are not extensively documented. Generally, such transformations can be initiated by electrophilic, nucleophilic, or radical pathways. For instance, the ring-opening hydrolysis of spiro-epoxyoxindoles has been achieved using sulfonic acid functionalized catalysts, demonstrating a general strategy for opening strained spirocyclic rings. rsc.org In analogous systems, acid-catalyzed ring-opening would involve protonation of the cyclopropane ring, followed by nucleophilic attack, leading to a functionalized pyrrolidine derivative. The regioselectivity of such a reaction would be influenced by the electronic effects of the sultam moiety.
Ring-expansion reactions provide a powerful method for converting smaller, more accessible rings into larger, medium-sized, or macrocyclic structures which are of significant interest in medicinal chemistry. whiterose.ac.ukscilit.com While specific ring-expansion protocols starting from this compound have not been detailed, general strategies developed for related cyclic sulfonamides are applicable. whiterose.ac.uk These methods often involve a multi-step sequence within a single pot, transforming a lactam or related cyclic precursor into a larger ring containing a sulfonamide group. whiterose.ac.ukscilit.com
Two notable strategies include ring expansions initiated by nitro reduction and those by amine conjugate addition, which can be performed without the use of traditional protecting groups. whiterose.ac.uk These methods have been successfully applied to various lactam precursors to generate diversely functionalized cyclic sulfonamides in good to excellent yields. whiterose.ac.uk
| Strategy | Key Initiating Step | Typical Reagents | Resulting Structure | Notes |
|---|---|---|---|---|
| Method 1 | Nitro Group Reduction | H₂, Pd/C | Ring-expanded macrocyclic sulfonamide | The ring expansion can occur spontaneously after hydrogenation or be induced by a base like DBU. |
| Method 2 | Amine Conjugate Addition | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Diversely functionalized cyclic sulfonamides | Avoids the need for classical protecting groups. |
Reactions Involving the Sulfone Group
The sulfone group is a dominant feature of the molecule, profoundly influencing the reactivity of adjacent atoms and serving as a handle for reductive transformations.
The removal of a sulfonyl group, known as reductive desulfonylation, is a key transformation that replaces a carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.orgresearchgate.net This reaction is valuable when the sulfone is used as an activating group or a synthetic linchpin that needs to be removed in a later step. wikipedia.org The process is typically accomplished using potent reducing agents. wikipedia.orgresearchgate.net
Mechanistic studies indicate that reductions with metal amalgams proceed through an initial single-electron transfer to the sulfone. wikipedia.org This is followed by fragmentation to a sulfinate anion and the more stable organic radical, which is then reduced and protonated to yield the final alkane product. wikipedia.orgresearchgate.net
| Reagent Class | Specific Examples | General Applicability |
|---|---|---|
| Active Metals / Salts | Sodium amalgam (Na/Hg), Aluminum amalgam (Al/Hg), Samarium(II) iodide (SmI₂) | Alkyl, alkenyl, and allylic sulfones |
| Tin Hydrides | Tributyltin hydride (Bu₃SnH) | Often used in radical-based transformations |
| Transition Metal Complexes | Pd(PPh₃)₄/LiHBEt₃, PdCl₂(dppp)/LiHBEt₃ | Can offer milder reaction conditions |
The strongly electron-withdrawing nature of the sulfone group significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). libretexts.orglibretexts.org This allows for deprotonation by a suitable base to form a stabilized α-sulfonyl carbanion. libretexts.org This nucleophilic intermediate can then react with various electrophiles, most commonly in alkylation reactions to form new carbon-carbon bonds. rsc.orgresearchgate.net
The generation of α-sulfonyl carbanions from cyclic sulfones and their subsequent reaction have been explored, leading to the synthesis of complex, enantioenriched molecules. nih.govmdpi.com For example, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to access α-difunctionalized 5- and 6-membered cyclic sulfones with high levels of enantioselectivity. nih.govmdpi.com This is achieved through a dynamic kinetic resolution of the intermediate enolates. nih.gov Studies on cyclic peptides have also shown that cyclization can substantially increase the acidity of α-protons, an effect that would be expected in the constrained framework of this compound. nih.gov
| Reaction Type | Base/Catalyst | Electrophile | Product | Reference |
|---|---|---|---|---|
| Asymmetric Allylic Alkylation | Pd₂(dba)₃ / Trost Ligand | Allyl ester/carbonate | α-Allylated cyclic sulfone | nih.govmdpi.com |
| C-Alkylation | NiCl₂/P(t-Bu)₃ | Primary alcohols (via borrowing-hydrogen mechanism) | α-Alkylated sulfone | rsc.org |
| Base-Mediated Alkylation | Various bases (e.g., alkoxides) | Alkyl halides | α-Alkylated sulfone | researchgate.net |
Reactions Involving the Nitrogen Heteroatom
The nitrogen atom in the this compound is part of a sulfonamide, a functional group where the nitrogen lone pair is delocalized by the powerful electron-withdrawing sulfonyl group. This reduces the nucleophilicity of the nitrogen compared to a simple amine. However, the N-H proton is acidic and can be removed by a strong base. The resulting anion can then be functionalized through reactions such as N-alkylation or N-acylation.
In the context of newly synthesized spirocyclic sultams, which serve as novel building blocks for medicinal chemistry, direct functionalization of the sultam nitrogen is a logical and anticipated transformation. thieme-connect.com Such derivatization, including N-alkylation or metal-catalyzed C-N cross-coupling, would allow for the straightforward incorporation of these complex scaffolds into larger molecules. thieme-connect.com
N-Alkylation and Acylation
No specific studies detailing the N-alkylation or N-acylation reactions of this compound were found. General principles of the reactivity of sultams, which are cyclic sulfonamides, suggest that the nitrogen atom is significantly less nucleophilic than in corresponding lactams (cyclic amides) due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This generally makes N-alkylation and N-acylation reactions more challenging, often requiring strong bases and reactive electrophiles. However, without experimental data for the title compound, any discussion of potential reaction conditions or outcomes remains speculative.
Deprotection Strategies (e.g., Boc removal)
There is no direct literature on deprotection strategies for N-substituted derivatives of this compound. However, studies on related spirocyclic sultams have demonstrated the successful removal of the tert-butoxycarbonyl (Boc) protecting group. For instance, N-Boc protected spirocyclic γ-sultams have been deprotected using 4 M HCl in 1,4-dioxane (B91453) at room temperature, affording the corresponding hydrochloride salts in quantitative yield. nih.gov This suggests that standard acidic conditions are effective for Boc removal in this class of compounds.
Table 1: General Deprotection Method for a Related Spirocyclic Sultam
| Protecting Group | Reagents | Solvent | Temperature | Outcome |
| N-Boc | 4 M HCl | 1,4-Dioxane | Room Temp. | Quantitative yield of hydrochloride salt nih.gov |
Note: This data is for a related spirocyclic γ-sultam, not this compound.
Derivatization Strategies for Functionalization
No specific derivatization strategies for the functionalization of this compound have been reported in the available literature.
There is no information available on the modification or functionalization at the spirocarbon atom of this compound.
No studies were found describing substitution reactions on the heterocyclic ring of this compound. The reactivity of the carbon atoms within the sultam ring is expected to be influenced by the adjacent sulfonyl and amino groups, but no experimental details are available.
Mechanistic Studies of Key Reactions
As no key reactions for this compound have been documented, there are consequently no mechanistic studies available for this specific compound.
No investigations into the reaction pathways involving this compound have been published.
Role of Intermediates and Transition States
In chemical reactions, the transformation from reactants to products proceeds through a high-energy configuration known as the transition state . wikipedia.org This state represents the energy maximum along the reaction coordinate and is a fleeting arrangement of atoms that is not isolable. wikipedia.orgyoutube.com The structure of the transition state is crucial as it dictates the activation energy and, consequently, the rate of the reaction.
For reactions involving a compound like this compound, any proposed mechanism would involve one or more transition states. For instance, in a potential nucleophilic substitution reaction at a carbon atom adjacent to the sulfonyl group, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the bond with the leaving group.
Intermediates , conversely, are species that exist in a local energy minimum between two transition states in a multi-step reaction. youtube.com Unlike transition states, intermediates have a finite, albeit often short, lifetime and can sometimes be isolated or detected spectroscopically. youtube.com
Possible intermediates in reactions of this compound could include:
Carbanions: If a strong base is used, a proton alpha to the sulfonyl group could be abstracted, forming a resonance-stabilized carbanion. The sulfonyl group is a strong electron-withdrawing group, which would stabilize the adjacent negative charge.
Carbocations: In the presence of a strong acid and a suitable leaving group, a carbocationic intermediate might be formed, although this is generally less favored in the presence of a deactivating sulfonyl group.
Radicals: Under radical-initiating conditions, reactions could proceed through radical intermediates.
The specific nature of the intermediates and transition states would be highly dependent on the reaction conditions, including the choice of reactants, solvents, and temperature. Computational chemistry, through methods like Density Functional Theory (DFT), is a powerful tool used to calculate the geometries and energies of these transient species, providing insight into reaction mechanisms. nih.gov
Table 1: Theoretical Reactive Species in Reactions of this compound
| Species Type | Potential Formation Conditions | Key Stabilizing/Destabilizing Factors |
| Transition State | Universal to all reactions | Geometry, charge distribution, orbital overlap |
| Carbanion Intermediate | Presence of a strong base | Stabilization by the electron-withdrawing SO₂ group |
| Carbocation Intermediate | Presence of a strong acid/leaving group | Destabilization by the electron-withdrawing SO₂ group |
| Radical Intermediate | Radical initiators (e.g., AIBN, light) | Influence of adjacent functional groups |
This table is based on general chemical principles, as specific experimental data for the title compound is not widely available.
Stereochemical Outcomes of Reactions
The stereochemistry of this compound is defined by its rigid spirocyclic structure. The spiro fusion of the cyclopropane and the sultam ring creates a three-dimensional architecture that will significantly influence the stereochemical outcome of its reactions.
The key factors governing the stereochemical outcomes are:
Steric Hindrance: The approach of reagents will be directed by the steric bulk of the spirocyclic system. Nucleophiles or other reactants will preferentially attack from the less hindered face of the molecule.
Diastereoselectivity: If a new stereocenter is formed during a reaction, the existing stereocenters of the spirocyclic scaffold will direct the formation of one diastereomer over the other. For example, the reduction of a carbonyl group or the alkylation of an enolate derived from this molecule would likely proceed with high diastereoselectivity.
Mechanism Type: The intrinsic stereochemistry of the reaction mechanism plays a critical role. For example, an Sₙ2 reaction proceeds with an inversion of configuration at the reaction center, whereas an Sₙ1 reaction, proceeding through a planar carbocation intermediate, would likely lead to a racemic or diastereomeric mixture.
Table 2: Predicted Stereochemical Outcomes for Hypothetical Reactions
| Reaction Type | Reagent Approach | Expected Outcome |
| Nucleophilic addition to an adjacent carbonyl | Attack from the sterically less hindered face | High diastereoselectivity |
| Sₙ2 substitution at a chiral center | Backside attack | Inversion of stereochemistry |
| Radical halogenation | Approach to the most stable radical intermediate | Potential for a mixture of diastereomers |
This table presents predicted outcomes based on established principles of stereochemistry, pending specific experimental verification for this compound.
Without specific experimental data from reactions performed on this compound, the discussion of its reactivity, intermediates, transition states, and stereochemical outcomes remains predictive, based on the well-established principles of organic chemistry applied to its unique spirocyclic sultam structure.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding the chemical compound “this compound” to fully address the detailed topics outlined in your request.
The search results provide extensive information on related spirocyclic systems, such as 5-azaspiro[2.4]heptane derivatives, and general principles of asymmetric synthesis, bioisosterism, and scaffold design. For instance, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a well-documented chiral building block used in the synthesis of the antiviral agent ledipasvir. google.commdpi.com However, specific research detailing the synthesis, applications, and properties of the 5-thia-5,5-dioxide variant in the contexts of enantiomerically pure scaffolds, structure-activity relationship (SAR) studies, the creation of conformationally constrained analogues, or as a bioisosteric replacement could not be located.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound at this time.
Advanced Applications in Chemical Synthesis and Molecular Design
Design of Bioisosteric Replacements
Spirocyclic Systems as Bioisosteres for Planar/Flexible Moieties
In medicinal chemistry, the replacement of planar or overly flexible chemical groups with more rigid, three-dimensional structures is a widely employed strategy to enhance biological activity, selectivity, and pharmacokinetic profiles. Spirocyclic systems, such as 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide, serve as excellent bioisosteres for this purpose.
The inherent three-dimensionality of spirocyclic scaffolds allows for the projection of substituents into distinct vectors in space, which can lead to more specific and higher-affinity interactions with biological targets compared to their flat, aromatic counterparts. The sulfonamide group, a known bioisostere for carboxylic acids and other functional groups, further enhances the utility of this scaffold. unipa.itnih.gov The combination of a spirocyclic framework with a sulfamide (B24259) functional group in this compound offers a unique opportunity to replace planar moieties, thereby improving molecular properties. Shifting from planar, aromatic structures to compounds with a higher fraction of sp3-hybridized carbons generally correlates with improved physicochemical properties. nih.gov
A comparative analysis of key physicochemical properties highlights the advantages of employing spirocyclic scaffolds over traditional planar systems in drug design.
Table 1: Comparative Physicochemical Properties of Planar vs. Spirocyclic Scaffolds
| Property | Planar Aromatic Scaffolds | Spirocyclic Scaffolds (e.g., this compound) | Implication in Drug Design |
|---|---|---|---|
| Fraction of sp3 Carbons (Fsp3) | Low | High | Improved solubility, metabolic stability, and reduced promiscuity. |
| Molecular Shape | 2D, planar | 3D, globular | Enhanced target binding through better shape complementarity. |
| Conformational Flexibility | Generally rigid, but with limited spatial diversity | Conformationally restricted with defined exit vectors | Reduced entropy loss upon binding, leading to higher affinity. |
| Lipophilicity (logP) | Often high | Can be modulated, often lower than comparable planar systems | Improved aqueous solubility and better ADME properties. |
| Novelty/Patentability | Well-explored chemical space | Offers access to novel and patentable chemical space | Provides a competitive advantage in drug discovery programs. |
Influence of the Spirocyclic Framework on Molecular Rigidity and Vectorization
The spirocyclic nature of this compound imparts a high degree of conformational rigidity to the molecule. nih.gov This rigidity is a desirable trait in drug design as it reduces the entropic penalty associated with the binding of a flexible ligand to its target, which can translate into higher binding affinity.
Furthermore, the defined and rigid structure of the spirocyclic core provides precise control over the spatial orientation of appended functional groups. These "exit vectors" are crucial for exploring the chemical space around a core scaffold and for optimizing interactions with a biological target. The ability to predictably orient substituents allows for a more rational and efficient structure-activity relationship (SAR) exploration during lead optimization. The spirocyclic framework allows for the fine-tuning of a molecule's conformational and physicochemical properties. nih.govnih.gov
The defined geometry of spirocyclic systems can be leveraged to design molecules with specific conformational preferences, which is a key aspect of modern drug design.
Strategic Use in Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping
The unique properties of this compound also make it a valuable tool in modern drug discovery strategies such as fragment-based drug discovery (FBDD) and scaffold hopping.
In Fragment-Based Drug Discovery (FBDD) , small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Hits from this initial screen are then grown or linked to produce more potent leads. The rigid, three-dimensional nature of spirocyclic sulfamides makes them attractive as fragments. They can provide a well-defined starting point for fragment elaboration, with clear vectors for chemical modification. A series of sulfamide fragments has been synthesized and investigated for human carbonic anhydrase inhibition, demonstrating their potential in FBDD. nih.govnih.gov
Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecular structures with significantly different molecular backbones. nih.gov This approach is often used to escape undesirable intellectual property space, improve physicochemical or pharmacokinetic properties, or to discover novel chemical series. The this compound core can serve as a novel scaffold to replace existing, often planar, cores in known active compounds. For instance, a scaffold hopping approach from a known series of inhibitors could lead to the identification of a novel series based on this spirocyclic sulfamide, potentially offering improved properties. An extensive scaffold-hopping exercise was successfully utilized in the discovery of a preclinical candidate for the treatment of visceral leishmaniasis. dundee.ac.uk
The discovery of spirocyclic sulfonamides as potent and selective Akt inhibitors serves as a compelling example of the utility of this scaffold in drug discovery. nih.gov In this case, structure-based design led to the development of novel bicyclic spiro sulfonamides that exhibited significant improvements in selectivity against the closely related kinase PKA. nih.gov This highlights the potential of spirocyclic sulfamides to generate highly potent and selective drug candidates.
The strategic application of the this compound scaffold in these advanced drug discovery techniques is summarized in the table below.
Table 2: Application of this compound in Drug Discovery Strategies
| Drug Discovery Strategy | Role of this compound | Key Advantages |
|---|---|---|
| Fragment-Based Drug Discovery (FBDD) | As a novel, 3D-rich fragment. | Provides a rigid starting point with defined vectors for fragment growing or linking. |
| Scaffold Hopping | As a replacement for planar or flexible scaffolds. | Offers access to novel chemical space, potential for improved properties, and circumvention of existing patents. |
| Lead Optimization | As a core to introduce conformational restraint and improve physicochemical properties. | Enhances potency, selectivity, and metabolic stability. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
While established methods for sultam synthesis exist, future research will likely focus on developing more efficient, scalable, and versatile routes to 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide and its derivatives. Current research on analogous spirocyclic sultams highlights several promising strategies that could be adapted.
One of the most promising approaches is the one-pot intramolecular reductive cyclization of a suitable cyanoalkylsulfonyl fluoride (B91410) precursor. nih.govnih.gov This method, which utilizes mild reducing agents like sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst, has proven effective for creating spirocyclic β- and γ-sultams on a multigram scale. nih.gov Adapting this to a cyclopropane-containing cyanoalkylsulfonyl fluoride could provide a direct and high-yielding pathway to the target compound.
Other modern synthetic strategies that warrant exploration include:
Intramolecular C-H Amidation: Iron-catalyzed C(sp³)–H amidation reactions offer a direct method to form the sultam ring from a linear sulfonamide precursor, providing an atom-economical route. acs.org
[3+2] Annulation Reactions: Rhodium-catalyzed [3+2] annulation between a cyclic N-sulfonyl ketimine and an alkyne is a powerful tool for constructing spirocyclic sultams. nih.govnih.gov Exploring a similar strategy could rapidly build the core structure.
Ring-Closing Metathesis (RCM): RCM is a robust method for forming various ring sizes, including five-membered sultams, and could be applied to a precursor containing two terminal alkenes. organic-chemistry.org
| Synthetic Strategy | Potential Precursor Type | Key Transformation | Potential Advantages |
|---|---|---|---|
| Reductive Cyclization | Cyclopropyl-cyanoalkylsulfonyl fluoride | Nitrile reduction followed by intramolecular sulfonylation | High efficiency, scalability, one-pot procedure. nih.gov |
| Intramolecular C-H Amidation | Cyclopropyl-alkane sulfonamide | Iron-catalyzed C-H activation and N-S bond formation | High atom economy, direct functionalization. acs.org |
| [3+2] Annulation | Cyclopropyl N-sulfonyl ketimine + Alkyne | Rhodium-catalyzed C-H activation and cyclization | Rapid construction of complex spirocyclic core. nih.gov |
| Ring-Closing Metathesis | Di-alkenyl sulfonamide | Ruthenium-catalyzed olefin metathesis | Versatility in ring construction. organic-chemistry.org |
Exploration of Unprecedented Reactivity Patterns
The unique structural amalgamation in this compound—a strained cyclopropane (B1198618) ring fused to a sultam—suggests a rich and unexplored reactivity profile. Future research should systematically investigate the chemical behavior of this scaffold.
Key areas for exploration include:
Sultam Ring Reactivity: The sultam N-H proton is expected to be acidic and can be a site for alkylation, arylation, or acylation, allowing for the introduction of diverse functional groups. Furthermore, the sultam ring itself may be susceptible to nucleophilic ring-opening reactions under certain conditions, providing access to novel linear amino sulfonic acids. rsc.org Studies on simpler β-sultams show they undergo hydrolysis, indicating the potential for controlled ring cleavage. hud.ac.uk
Cyclopropane Ring-Opening: The inherent strain of the cyclopropane ring makes it a potential site for reactivity. researchgate.net Reactions such as hydrogenolysis, acid-catalyzed opening, or transition-metal-mediated transformations could lead to novel ring-expanded or functionalized scaffolds, which are otherwise difficult to synthesize.
Vicinal Functionalization: The development of methods to functionalize the carbon atoms adjacent to the spirocenter would provide powerful tools for elaborating the core structure and creating derivatives with precise three-dimensional arrangements.
Advanced Computational Modeling for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to predict and understand the properties of this compound before engaging in extensive lab work. nih.govresearchgate.net Future research will benefit immensely from the integration of advanced computational modeling.
Prospective computational studies could focus on:
Structural and Electronic Properties: DFT calculations can determine the precise three-dimensional geometry, bond angles, and strain energy of the molecule. This can also predict electronic properties such as the electrostatic potential surface, identifying sites prone to electrophilic or nucleophilic attack, and the acidity of the N-H proton. nih.gov
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the proposed synthetic routes (Section 6.1) and reactivity patterns (Section 6.2) can help optimize reaction conditions and predict outcomes. nih.gov
Spectroscopic Prediction: Calculating theoretical IR, Raman, and NMR spectra can aid in the characterization and confirmation of the synthesized compound and its derivatives. researchgate.net
Rational Design of Derivatives: By modeling the interactions of virtual derivatives with biological targets or material interfaces, computational chemistry can guide the synthesis of new compounds with desired properties, accelerating the discovery process.
Application in Novel Material Science Contexts
The rigid, compact, and three-dimensional nature of spirocyclic compounds makes them highly attractive building blocks for advanced materials. mdpi.com The incorporation of a spiro center can enhance morphological stability and control the microstructure of thin films in polymers. mdpi.com
Future research should investigate the potential of this compound as a monomer or functional additive in polymer chemistry. The presence of the polar sulfone group and the reactive N-H site provides handles for polymerization. Potential research avenues include:
Synthesis of Novel Polyamides and Polyimides: The N-H group could be functionalized with a carboxylic acid or amine, allowing the molecule to be incorporated as a rigid spirocyclic monomer into performance polymers.
Polymers with High Thermal Stability: The inherent rigidity of the spirocyclic scaffold could impart high glass transition temperatures and enhanced thermal stability to polymers.
Optoelectronic Materials: Research has shown that electronically active spirocycles can be used to fine-tune the energetic properties (absorption and emission) of conjugated polymers for use in optoelectronic devices. mdpi.com Investigating the electronic properties of polymers containing the title compound could lead to new materials for organic electronics.
Integration with Automated Synthesis and High-Throughput Experimentation
To fully unlock the potential of the this compound scaffold, particularly in drug discovery, its synthesis must be amenable to automation and parallelization. nih.gov Future efforts should focus on adapting synthetic routes for use in automated flow chemistry platforms. This would enable the rapid generation of a library of derivatives for high-throughput screening (HTS). nih.govthermofisher.com
A prospective workflow would involve:
Automated Synthesis: An optimized synthetic route would be implemented on a flow chemistry system to produce the core scaffold.
Parallel Derivatization: The core scaffold would be distributed into a multi-well plate format, where a robotic liquid handler would add a diverse range of reagents (e.g., alkyl halides, acyl chlorides) to create a library of N-functionalized derivatives.
High-Throughput Screening: The resulting compound library would be screened against biological targets (e.g., enzymes, receptors) or for specific material properties. thermofisher.comlifechemicals.com This approach dramatically accelerates the discovery of compounds with desirable activities. nih.gov
| Step | Process | Technology | Objective |
|---|---|---|---|
| 1 | Core Synthesis | Automated Flow Reactor | Produce multi-gram quantities of the core spirocyclic sultam. |
| 2 | Library Generation | Robotic Liquid Handler | Create a diverse library of N-substituted derivatives in 96- or 384-well plates. |
| 3 | Assay Plating | Acoustic Dispensing | Transfer nanoliter volumes of library compounds to assay plates. |
| 4 | Screening | High-Throughput Screening Platform | Identify "hit" compounds with desired biological activity or physical properties. |
| 5 | Data Analysis | Informatics Software | Analyze screening data to identify structure-activity relationships. |
Q & A
Q. What synthetic methodologies are optimal for preparing 5-thia-6-azaspiro[2.4]heptane 5,5-dioxide with high enantiomeric purity?
- Methodological Answer : Spirocyclic sulfonamides like this compound require multistep syntheses involving cyclization and oxidation. Key steps include:
- Spirocyclization : Use of diazabicyclo scaffolds with sulfur incorporation via thiol-ene click chemistry or sulfonamide coupling .
- Oxidation : Controlled oxidation of thioethers to sulfones using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under acidic conditions to avoid over-oxidation .
- Chiral Resolution : Employ chiral auxiliaries (e.g., tert-butyl carbamate derivatives) or asymmetric catalysis (e.g., organocatalysts) to achieve enantiomeric excess >95% .
Q. How can structural characterization of this compound be validated experimentally?
- Methodological Answer :
- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm spirocyclic geometry and sulfone group placement. For example, NMR signals for bridgehead protons typically appear downfield (δ 3.5–4.5 ppm) due to ring strain .
- X-ray Crystallography : Resolve crystal structures to validate bond angles and torsional strain in the spiro system .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks and fragmentation patterns consistent with sulfone moieties .
Q. What are the key solubility and stability challenges for this compound in aqueous buffers?
- Methodological Answer :
- Solubility : The sulfone group enhances polarity, but the spirocyclic core limits aqueous solubility. Use co-solvents (e.g., DMSO ≤10%) or formulate as lyophilized salts (e.g., sodium or hydrochloride salts) .
- Stability : Monitor hydrolytic degradation at pH >7.0 via HPLC-UV. Store at −20°C in anhydrous DMSO or under nitrogen to prevent sulfone reduction .
Advanced Research Questions
Q. How does the spirocyclic architecture influence binding affinity to neurological targets (e.g., GABAA receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the sulfone group and receptor pockets (e.g., GABAA’s β3 subunit). Spirocyclic rigidity may enhance selectivity by reducing conformational entropy .
- In Vitro Assays : Compare IC50 values against diazepam in radioligand binding assays. Structural analogs show ED50 values of 12.5–15.0 mg/kg in rodent models, suggesting spiro systems improve bioavailability .
Q. How can contradictory pharmacological data (e.g., ED50 vs. TD50) be resolved for derivatives of this compound?
- Methodological Answer :
- Dose-Response Curves : Conduct full-dose escalation studies to identify therapeutic indices (e.g., Protection Index = TD50/ED50). For example, a Protection Index >20 indicates clinical potential .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites contributing to toxicity. N-dealkylation or sulfone reduction may alter efficacy .
Q. What factorial design approaches optimize reaction conditions for scaling spirocyclic sulfone synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a 2<sup>3</sup> factorial design to variables like temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DCM). Response surface methodology (RSM) identifies optimal yield (>75%) and purity (>98%) .
- Quality by Design (QbD) : Define critical process parameters (CPPs) using risk assessment matrices (e.g., ICH Q8 guidelines) to ensure reproducibility .
Q. What computational models predict the environmental fate of this compound?
- Methodological Answer :
- QSAR Modeling : Use EPI Suite™ to estimate biodegradation (BIOWIN3) and ecotoxicity (ECOSAR). High logP (>2.5) suggests bioaccumulation potential, requiring mitigation strategies .
- Hydrolysis Studies : Measure half-life (t1/2) in pH 5–9 buffers at 25°C. Sulfones are typically resistant to hydrolysis, but photodegradation under UV light may occur .
Safety and Compliance Considerations
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
